molecular formula C17H21N3O4 B2820823 N-methyl-N-({[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]carbamoyl}methyl)prop-2-enamide CAS No. 2361715-93-5

N-methyl-N-({[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]carbamoyl}methyl)prop-2-enamide

Cat. No.: B2820823
CAS No.: 2361715-93-5
M. Wt: 331.372
InChI Key: XPNPLPSIAOKKBU-UHFFFAOYSA-N
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Description

N-methyl-N-({[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]carbamoyl}methyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a morpholine ring, an aniline derivative, and a prop-2-enamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-({[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]carbamoyl}methyl)prop-2-enamide typically involves multiple steps, including the formation of the morpholine ring, the introduction of the aniline derivative, and the final coupling with the prop-2-enamide group. Common reagents used in these steps include aniline derivatives, morpholine, and acylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and automated synthesis platforms can be employed to scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-({[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]carbamoyl}methyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aniline or morpholine moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions may involve varying temperatures, pressures, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of substituted derivatives.

Scientific Research Applications

N-methyl-N-({[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]carbamoyl}methyl)prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.

    Pharmacology: It may serve as a lead compound for developing inhibitors or activators of specific biological targets.

    Materials Science: The compound’s unique structure can be exploited for creating novel materials with specific properties, such as conductivity or fluorescence.

    Biology: It can be used in biochemical assays to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism of action of N-methyl-N-({[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]carbamoyl}methyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[2-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-2-oxoethyl]acetamide
  • N-Methyl-N-[2-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-2-oxoethyl]but-2-enamide

Uniqueness

N-methyl-N-({[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]carbamoyl}methyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-[2-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-4-16(22)19(3)10-15(21)18-13-5-6-14(12(2)9-13)20-7-8-24-11-17(20)23/h4-6,9H,1,7-8,10-11H2,2-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNPLPSIAOKKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN(C)C(=O)C=C)N2CCOCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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